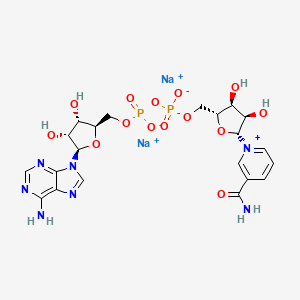
NADdisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide adenine dinucleotide disodium salt is a coenzyme that plays a crucial role in various metabolic processes. It is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (nicotinamide adenine dinucleotide) and a reduced form (nicotinamide adenine dinucleotide disodium salt). It is essential for energy production and is found in all living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide disodium salt can be synthesized through a series of chemical reactions involving nicotinamide, adenine, and ribose. The process typically involves the phosphorylation of nicotinamide riboside, followed by the coupling of adenine mononucleotide. The final product is then converted to its disodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide disodium salt involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide disodium salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier in redox reactions, alternating between its oxidized and reduced forms.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide disodium salt .
Scientific Research Applications
Nicotinamide adenine dinucleotide disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Nicotinamide adenine dinucleotide disodium salt functions as a coenzyme for a large number of oxidoreductases. It facilitates the transfer of electrons in redox reactions, which is essential for cellular energy production. The compound interacts with various molecular targets, including enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate: Similar in structure but contains an additional phosphate group.
Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide disodium salt.
Uniqueness
Nicotinamide adenine dinucleotide disodium salt is unique due to its role as a reduced coenzyme, which makes it essential for various metabolic processes. Its ability to alternate between oxidized and reduced forms allows it to participate in a wide range of biochemical reactions .
Properties
Molecular Formula |
C21H26N7Na2O14P2+ |
|---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
GUIOTHWMFMEYPG-WUEGHLCSSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


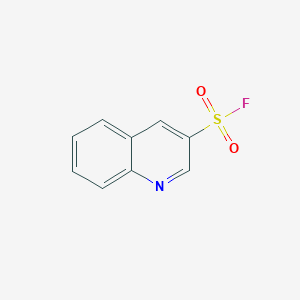
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
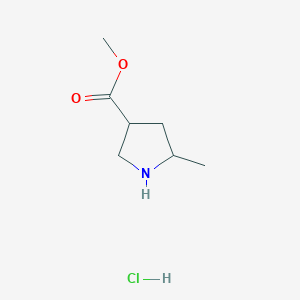
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
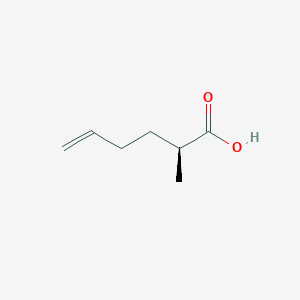
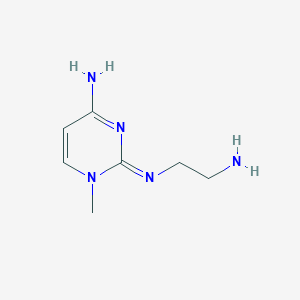
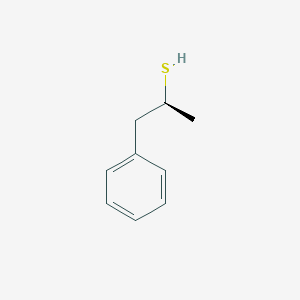
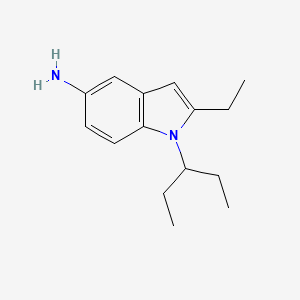
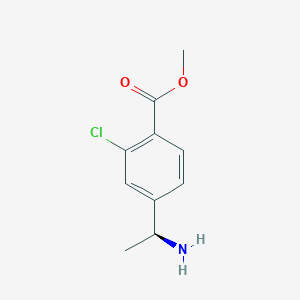
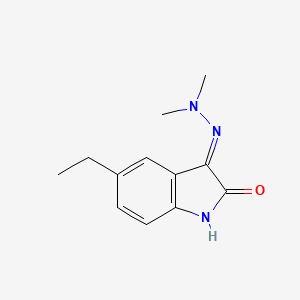
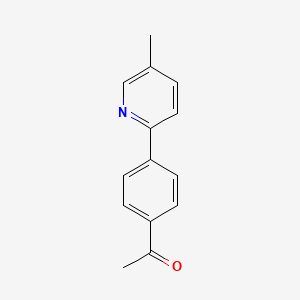

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
